![molecular formula C15H9ClF2N2O2 B3747413 3-{4-[chloro(difluoro)methoxy]phenyl}quinazolin-4(3H)-one](/img/structure/B3747413.png)
3-{4-[chloro(difluoro)methoxy]phenyl}quinazolin-4(3H)-one
Overview
Description
Quinazolin-4(3H)-ones are a type of heterocyclic compound that have been the subject of much research due to their diverse range of biological properties . They are known to possess vital pharmacological properties like antihypertensive, anti-inflammatory, anticonvulsant, antimicrobial, antitumor, and antidiabetic .
Synthesis Analysis
Quinazolin-4(3H)-ones can be synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone) or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) .Chemical Reactions Analysis
Quinazolin-4(3H)-ones can undergo a variety of chemical reactions, including reactions with the 2-methyl group, the 3-amino group, electrophilic substitution, oxidation, reduction, and reactions with metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolin-4(3H)-ones can vary widely depending on the specific substitutions on the molecule .Mechanism of Action
Safety and Hazards
The safety and hazards associated with a specific quinazolin-4(3H)-one would depend on its specific structure and properties. Some quinazolin-4(3H)-ones have been found to have adverse side effects such as drowsiness, ataxia, gastrointestinal disturbance, hepatotoxicity, megaloblastic anemia, leading to life-threatening conditions .
Future Directions
Given the wide range of biological activities exhibited by quinazolin-4(3H)-ones, there is significant interest in further exploring this class of compounds for potential therapeutic applications . Future research will likely focus on optimizing the synthesis of these compounds, studying their mechanisms of action, and evaluating their safety and efficacy in preclinical and clinical studies.
properties
IUPAC Name |
3-[4-[chloro(difluoro)methoxy]phenyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2N2O2/c16-15(17,18)22-11-7-5-10(6-8-11)20-9-19-13-4-2-1-3-12(13)14(20)21/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDROEILGWMGTDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)OC(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[chloro(difluoro)methoxy]phenyl}quinazolin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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